N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride

cytokinin receptor binding ligand-receptor affinity potato histidine kinases

N-(3-Methylbut-2-enyl)-7H-purin-6-amine;hydrochloride is the hydrochloride salt of N6-isopentenyladenine (2iP), a naturally occurring isoprenoid cytokinin. The compound bears an N6-prenyl substitution on the adenine scaffold and, in its HCl form, exhibits markedly enhanced aqueous solubility (>25 mg/mL) relative to the free base (~0.025 mg/mL).

Molecular Formula C10H14ClN5
Molecular Weight 239.70 g/mol
Cat. No. B12341322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride
Molecular FormulaC10H14ClN5
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESCC(=CCNC1=NC=NC2=C1NC=N2)C.Cl
InChIInChI=1S/C10H13N5.ClH/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9;/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15);1H
InChIKeyWQBMJVFSROYWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylbut-2-enyl)-7H-purin-6-amine Hydrochloride (2iP·HCl): Cytokinin Identity and Procurement-Relevant Characteristics


N-(3-Methylbut-2-enyl)-7H-purin-6-amine;hydrochloride is the hydrochloride salt of N6-isopentenyladenine (2iP), a naturally occurring isoprenoid cytokinin [1]. The compound bears an N6-prenyl substitution on the adenine scaffold and, in its HCl form, exhibits markedly enhanced aqueous solubility (>25 mg/mL) relative to the free base (~0.025 mg/mL) [2]. This change eliminates the need for organic co-solvents or alkaline dissolution, simplifying stock preparation for plant tissue culture and biotechnological workflows. As an active cytokinin, 2iP regulates cell division, shoot organogenesis, and senescence delay, positioning it as a core tool in micropropagation, agrochemical research, and cytokinin receptor studies [1].

Why Generic Cytokinin Substitution Fails: Differentiated Performance of N-(3-Methylbut-2-enyl)-7H-purin-6-amine Hydrochloride


Cytokinins are not interchangeable: benzyladenine (BA), kinetin, trans-zeatin, and thidiazuron exhibit distinct receptor-binding affinities, metabolic stabilities, and species-dependent regeneration outcomes [1][2]. BA causes necrosis in Ericaceae (6 of 20 cultivars) while 2iP does not, and 2iP yields 100% ex vitro survival in dahlia versus 60% for BA [3][4]. At the receptor level, 2iP binds potato histidine kinases with Kd values ~20–25-fold lower (stronger) than BA, translating into differential dose–response curves in bioassays [5]. For procurement decisions, selecting the correct salt form is equally critical: the hydrochloride salt provides >1000-fold solubility gain over the free base, directly affecting stock preparation and media reproducibility [6]. The quantitative evidence below demonstrates where 2iP·HCl provides verifiable differentiation.

Head-to-Head Quantitative Differentiation: N-(3-Methylbut-2-enyl)-7H-purin-6-amine Hydrochloride versus Closest Cytokinin Analogs


Receptor Binding Affinity: 2iP Exhibits ~20–25-fold Higher Affinity for Potato Histidine Kinase Receptors than Benzyladenine

In a direct head-to-head comparison using microscale thermophoresis (MST) and related binding assays, N6-isopentenyladenine (2iP) bound to four Solanum tuberosum histidine kinase cytokinin receptors (StHK2a, StHK3aSM, StHK4a, StHK4b) with apparent Kd values of 2.4, 5.2, 2.1, and 2.5 nM, respectively. In contrast, N6-benzyladenine (BA) exhibited Kd values of 45, 49, 55, and 63 nM for the same receptors [1]. The quantified binding affinity difference ranges from approximately 18-fold to 25-fold, with 2iP consistently showing stronger receptor binding across all four receptor isoforms.

cytokinin receptor binding ligand-receptor affinity potato histidine kinases

Cytokinin Dehydrogenase Substrate Preference: 2iP Is the Preferred Substrate with Km 1.5 µM, ~9-fold Lower than trans-Zeatin

Kinetic analysis of maize cytokinin dehydrogenase (CKX1) revealed that N6-dimethylallyladenine (2iP) is the preferred substrate with a Km of 1.5 µM, compared to trans-zeatin (Km 14.0 µM) and cis-zeatin (Km 46.0 µM) [1]. The ~9.3-fold lower Km indicates that CKX has significantly higher affinity for 2iP, leading to more rapid oxidative cleavage in planta. This differential degradation rate can be exploited for protocols requiring transient cytokinin pulses or rapid clearance before rooting stages.

cytokinin degradation kinetics CKX substrate specificity isoprenoid cytokinin metabolism

Ericaceae Micropropagation: 2iP Eliminates BA-Induced Necrosis and Produces Consistently More Shoots Across 20 Cultivars

In a controlled study using shoot tip explants from 20 ornamental Ericaceae cultivars cultured on Anderson medium, BA (0–10 mg/L) caused necrosis in 6 out of 20 cultivars (30%), whereas 2iP (0–20 mg/L) produced no necrosis across any cultivar [1]. Additionally, 2iP treatments gave consistently more shoots than BA treatments across the entire cultivar panel. This demonstrates that for Ericaceae (Rhododendron, azalea, blueberry), 2iP is not merely an alternative but a necessary replacement when BA toxicity is observed.

Ericaceae tissue culture shoot proliferation 2iP vs BA necrosis

Sophora tonkinensis Multiplication: 2iP Achieves 75% Shoot Induction and Superior Shoot Elongation Compared to BA, Kinetin, and TDZ

In a four-cytokinin comparison study on Sophora tonkinensis nodal explants, 2iP produced the best overall shoot multiplication response. At the optimal concentration of 2.0 µmol, 2iP achieved 75% shoot induction with a mean of 5.0 shoots per explant and the highest mean shoot length of 4.8 cm, outperforming BA, kinetin, and thidiazuron at all tested concentrations [1]. Furthermore, shoots multiplied on 2iP exhibited 100% rooting with a mean of 5.4 roots per shoot and 100% survival after greenhouse acclimatization.

medicinal plant micropropagation Sophora tonkinensis 2iP shoot elongation

Ex Vitro Survival: 2iP-Treated Dahlia Shoots Achieve 100% Survival vs 60% for BA-Treated Shoots

In a comparative study on dahlia micropropagation, shoots multiplied on medium containing 1 mg/L 2iP (or kinetin) rooted faster in soil and achieved 100% survival after transfer to field conditions. Shoots multiplied on 1 mg/L BA rooted more slowly, produced shorter shoots, and only 60% survived the acclimatization phase [1]. This 40-percentage-point survival difference directly impacts the number of usable plantlets per micropropagation batch.

dahlia micropropagation ex vitro acclimatization 2iP vs BA survival

Aqueous Solubility: Hydrochloride Salt Provides >1,000-fold Solubility Gain Over the Free Base

The free base N6-isopentenyladenine (CAS 2365-40-4) has a reported aqueous solubility of approximately 0.025 mg/mL (25 mg/L at 25°C), necessitating dissolution in DMSO, ethanol, or alkaline conditions for stock preparation. The hydrochloride salt (CAS 177966-67-5) is soluble in water to at least 25 mg/mL, representing a >1,000-fold solubility increase [1]. This eliminates the need for organic co-solvents that can confound bioassay results or stress sensitive plant tissues.

cytokinin formulation aqueous solubility hydrochloride salt advantage

High-Value Application Scenarios Where N-(3-Methylbut-2-enyl)-7H-purin-6-amine Hydrochloride Provides a Procurement Advantage


Ericaceae and Woody Ornamental Micropropagation Where BA Toxicity Is Documented

In Ericaceae (Rhododendron, azalea, blueberry) and certain woody ornamentals, BA induces genotype-dependent necrosis in up to 30% of cultivars. 2iP·HCl eliminates this toxicity while delivering higher shoot proliferation rates without necrosis [1]. The HCl salt's high aqueous solubility further simplifies media preparation for commercial-scale micropropagation laboratories that process dozens of genotypes simultaneously.

Medicinal Plant Micropropagation Requiring Single-Step Shoot Multiplication and Elongation

For medicinal species such as Sophora tonkinensis, 2iP at 2.0 µmol achieves both high shoot induction (75%, 5.0 shoots/explant) and superior shoot elongation (4.8 cm) in a single culture phase, eliminating the need for a separate elongation medium [2]. Combined with 100% rooting and greenhouse survival, this reduces the total number of subcultures and shortens the production timeline.

Cytokinin Receptor Structure–Activity and Binding Studies

2iP demonstrates ~20–25-fold higher affinity (Kd 2.1–5.2 nM) for plant histidine kinase receptors compared to BA (Kd 45–63 nM) [3]. This high-affinity binding profile makes 2iP·HCl the preferred ligand for receptor–ligand interaction studies, competitive binding assays, and fluorescent probe development where maximal receptor occupancy at low concentration is critical.

Transient Cytokinin Pulse Protocols Requiring Rapid Metabolic Clearance

The 9.3-fold lower Km of 2iP for cytokinin dehydrogenase (CKX) relative to trans-zeatin ensures rapid enzymatic degradation after withdrawal [4]. This property is exploited in two-phase organogenesis protocols where a brief 2iP pulse initiates shoot primordia, and subsequent clearance prevents carry-over inhibition of root initiation, enabling cleaner developmental transitions without charcoal or extensive washing steps.

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